molecular formula C20H17ClN2O6S B2837316 5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(2-chlorobenzyl)furan-2-carboxamide CAS No. 1170890-17-1

5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(2-chlorobenzyl)furan-2-carboxamide

Cat. No.: B2837316
CAS No.: 1170890-17-1
M. Wt: 448.87
InChI Key: AFIGVPMMUZSAED-UHFFFAOYSA-N
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Description

5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(2-chlorobenzyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C20H17ClN2O6S and its molecular weight is 448.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

The compound under discussion is related to a class of compounds known for their potential in biological and pharmacological applications. For instance, a series of 5-arylfuran-2-carboxamide derivatives, including those with similar structural motifs, have been synthesized and evaluated as potential urotensin-II receptor antagonists. These compounds, particularly those with C-5 aryl groups and various aryl ring substituents, have shown promising results, including high potency as UT antagonists, high metabolic stability, and low cytotoxicity, which is indicative of their potential therapeutic applications (Chae Jo Lim et al., 2019).

Catalytic Applications

In the realm of catalysis, supported 4-carboxybenzyl sulfamic acid on magnetic nanoparticles has been utilized as a recoverable and recyclable catalyst for the synthesis of furan-2(5H)-one derivatives. This showcases the utility of compounds with benzyl sulfamic acid moieties (similar to the compound ) in facilitating clean, efficient, and sustainable chemical reactions (M. Khodaei et al., 2018).

Anticancer and Anti-inflammatory Agents

Compounds derived from benzodifuranyl structures, similar to the core structure of the compound , have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These novel compounds have shown significant potential as cyclooxygenase inhibitors, displaying high COX-2 selectivity indices, analgesic activity, and anti-inflammatory activity. This suggests their potential application in the development of new therapeutic agents for inflammation and pain management (A. Abu‐Hashem et al., 2020).

Enzyme Inhibition for Therapeutic Applications

The synthesis of isoxazole-containing sulfonamides, which bear structural similarities to the compound in focus, has led to the discovery of potent inhibitors for carbonic anhydrase II and VII. These enzymes are significant drug targets for conditions like glaucoma and neuropathic pain, indicating the potential of such compounds in therapeutic applications (C. Altug et al., 2017).

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethylsulfamoyl)-N-[(2-chlorophenyl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O6S/c21-15-4-2-1-3-14(15)11-22-20(24)17-7-8-19(29-17)30(25,26)23-10-13-5-6-16-18(9-13)28-12-27-16/h1-9,23H,10-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIGVPMMUZSAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=C(O3)C(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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